molecular formula C9H4BrClFN B1374761 8-Bromo-2-chloro-7-fluoroquinoline CAS No. 1152781-66-2

8-Bromo-2-chloro-7-fluoroquinoline

Cat. No.: B1374761
CAS No.: 1152781-66-2
M. Wt: 260.49 g/mol
InChI Key: RTZJWJRSOSDWIN-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-7-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring. The molecular formula of this compound is C9H4BrClFN, and it has a molecular weight of 260.49 g/mol .

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-7-fluoroquinoline involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit various enzymes, which can lead to their antibacterial, antineoplastic, and antiviral effects . The incorporation of fluorine atoms into the quinoline ring enhances the biological activity of these compounds by increasing their binding affinity to target enzymes and improving their pharmacokinetic properties . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific application and the biological system being studied.

Comparison with Similar Compounds

8-Bromo-2-chloro-7-fluoroquinoline can be compared with other similar compounds, such as 7-chloro-8-fluoroquinoline and 2-chloro-7-fluoroquinoline-3-carbaldehyde . These compounds share the quinoline skeleton and the presence of halogen atoms, but differ in their specific substitution patterns. The unique combination of bromine, chlorine, and fluorine atoms in this compound contributes to its distinct chemical and biological properties. For example, the presence of bromine and chlorine atoms may enhance its reactivity in nucleophilic substitution reactions, while the fluorine atom can improve its biological activity and pharmacokinetic properties .

Properties

IUPAC Name

8-bromo-2-chloro-7-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-8-6(12)3-1-5-2-4-7(11)13-9(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZJWJRSOSDWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=N2)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743203
Record name 8-Bromo-2-chloro-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152781-66-2
Record name 8-Bromo-2-chloro-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-3-fluoroaniline (6.5 g, 34.17 mmol) and pyridine (2.7 g, 34.17 mmol) in 20 ml of CH2Cl2, cinnamoyl chloride (5.95 g, 35.88 mol) in 10 ml CH2Cl2 are added dropwise and mixture was refluxed for 30 min. The reaction mixture is diluted with CH2Cl2, the organic layer washed with diluted HCl, saturated Na2CO3 solution, water, and dried (Na2SO4). The solvent is removed in vacuo to give 10.5 g of N-(2-bromo-3-fluorophenyl)-3-phenylacrylamide. To a solution of N-(2-bromo-3-fluorophenyl)-3-phenylacrylamide (10.5 g, 32.8 mmol) in 70 ml of chlor-benzene at 130° C. AlCl3 (21.9 g, 0.164 mol) is added portionwise, the mixture is stirred at this temperature 2 h and poured in ice-water. The precipitate is filtered off and dried. Yield 6.05 g (76%). 6 g (24.8 mmol) of 8-bromo-7-fluoro-1H-quinolin-2-one are refluxed in 30 mL of POCl3 during 2 h, then poured on ice, extracted with benzene. the benzene extract dried (Na2SO4) to yield 6.1 g 8-bromo-2-chloro-7-fluoroquinoline after solvent removal. To a mixture of 10 ml 10%-oleum and 1.4 g (22.2 mmol) of fuming HNO3 8-bromo-2-chloro-7-fluoroquinoline (4.8 g 18.5 mmol) is added portionwise. The mixture is heated at 100° C. for 2 h. Additional HNO3 (0.17 g) is added and stirred for additional 1 h. The reaction mixture is poured in ice-water, extracted with EtOAc, filtered through silica gel, and crystallized from heptane-toluene to yield 2.3 g (50%) 8-bromo-2-chloro-7-fluoro-5-nitroquinoline. 2.3 g (7.54 mmol) of 8-bromo-2-chloro-7-fluoro-5-nitroquinoline are heated at 100° C. for 5 h in a solution containing 16 ml of CH3COOH, 3.2 ml of H2O and 5 ml of conc. HCl. The mixture is poured in water, the formed precipitate is filtered off, stirred in EtOAc and filtered to yield 1.71 g. 8-bromo-7-fluoro-5-nitro-1H-quinolin-2-one. To a suspension 1.7 g (5.92 mmol) of 8-bromo-7-fluoro-5-nitro-1H-quinolin-2-one and 2.3 g (35.5 mmol) of HCOONH4 in 10 ml of ethanol 0.1 g 10% Pd—C are added, and stirred for 2 h at 60° C. A solid disappeared and then formed again. The precipitate is filtered off, dissolved in 3 ml of DMSO and filtered through silica gel. 15 ml of water are added to the eluate, the precipitate is filtered off and dried to yield 0.5 g (47%) 5-Amino-7-fluoro-1H-quinolin-2-one. 1H-NMR (DMSO-d6); δ=6.14 (dd, 1H), 6.20 (dd, 1H), 6.23 (d, 1H), 6.27 (br, 2H), 8.06 (d, 1H), 11.50 (br., 1H).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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